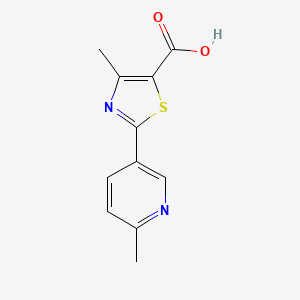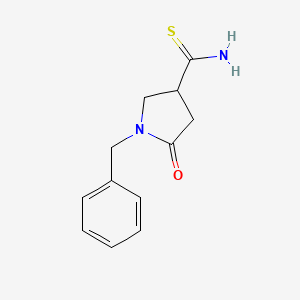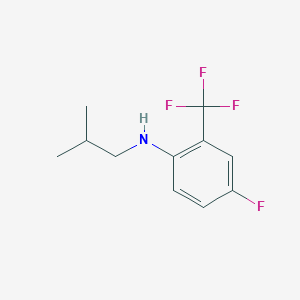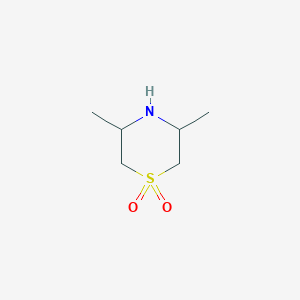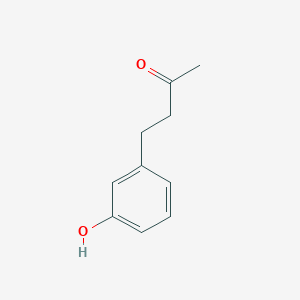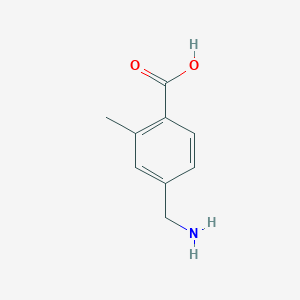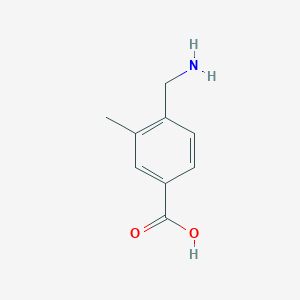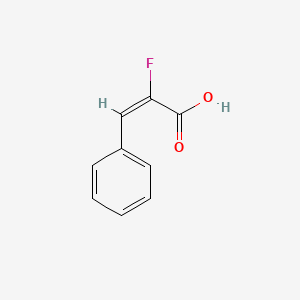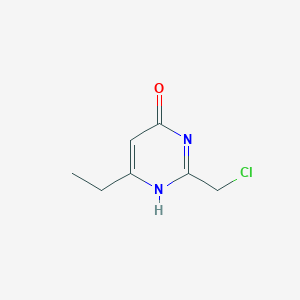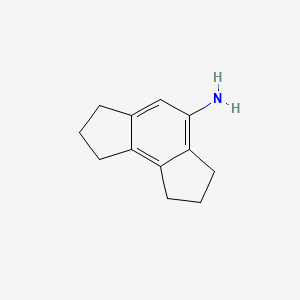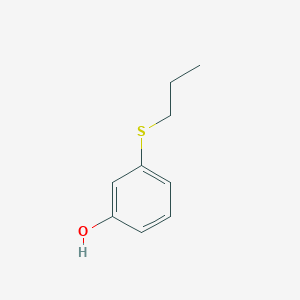
3-(Propylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propylsulfanyl)phenol is an organic compound with the molecular formula C9H12OS It is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a propylsulfanyl group (-S-CH2CH2CH3) at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propylthiol. For instance, 3-bromophenol can react with propylthiol in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents and reaction conditions is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, while the sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfanyl group to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones, sulfoxides, and sulfones.
Reduction: Thiols and dehydroxylated products.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Propylsulfanyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Propylsulfanyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can affect cellular pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
3-(Propylsulfanyl)phenol can be compared with other phenolic compounds such as:
Phenol: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
4-(Propylsulfanyl)phenol: Similar structure but with the sulfanyl group at the para position, which can lead to different reactivity and applications.
2-(Propylsulfanyl)phenol: Sulfanyl group at the ortho position, affecting its steric and electronic properties.
Propiedades
IUPAC Name |
3-propylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMPBYIXAGMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
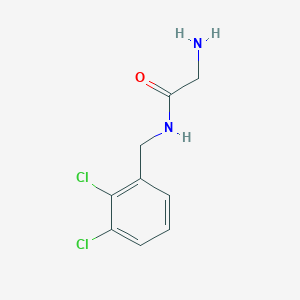
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903481.png)
